Disulfide, bis((methylthio)methyl)
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Overview
Description
Disulfide, bis((methylthio)methyl) is an organic compound with the molecular formula C3H8S3 and a molecular weight of 140.291 g/mol . It is also known by other names such as methyl methylthiomethyl disulfide, 2,4,5-trithiahexane, and 2,3,5-trithiahexane . This compound is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis((methylthio)methyl) typically involves the reaction of methylthiol with a suitable oxidizing agent. One common method is the oxidation of methylthiol using hydrogen peroxide or iodine as the oxidizing agent . The reaction can be represented as follows:
[ 2 \text{CH}_3\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{S-SCH}_3 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of disulfide, bis((methylthio)methyl) may involve continuous processes where methylthiol is oxidized in the presence of a catalyst. The use of catalysts such as iodine can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis((methylthio)methyl) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to methylthiol using reducing agents like lithium aluminum hydride.
Substitution: The disulfide bond can be cleaved and substituted with other groups in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and peracetic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiolate anions, alkyl halides.
Major Products Formed
Oxidation: Methyl methanethiosulfinate, methyl methanethiosulfonate.
Reduction: Methylthiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Disulfide, bis((methylthio)methyl) has several applications in scientific research:
Biology: Studied for its role in redox reactions and disulfide exchange processes in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of disulfide, bis((methylthio)methyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo disulfide exchange reactions, where the sulfur atoms act as nucleophiles, electrophiles, and leaving groups . This process is essential for the formation and rearrangement of disulfide bonds in proteins.
Comparison with Similar Compounds
Disulfide, bis((methylthio)methyl) can be compared with other similar compounds such as:
Dimethyl disulfide: Similar structure but lacks the methylthio groups.
Diethyl disulfide: Contains ethyl groups instead of methyl groups.
Dipropyl disulfide: Contains propyl groups instead of methyl groups.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variation in alkyl groups .
Properties
CAS No. |
85544-38-3 |
---|---|
Molecular Formula |
C4H10S4 |
Molecular Weight |
186.4 g/mol |
IUPAC Name |
methylsulfanyl-(methylsulfanylmethyldisulfanyl)methane |
InChI |
InChI=1S/C4H10S4/c1-5-3-7-8-4-6-2/h3-4H2,1-2H3 |
InChI Key |
QLDCJQYUNZUCHD-UHFFFAOYSA-N |
Canonical SMILES |
CSCSSCSC |
Origin of Product |
United States |
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